8-Bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a key intermediate in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] Linagliptin is researched for its potential in treating type 2 diabetes. This intermediate belongs to the class of substituted purine derivatives.
The synthesis of 8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is achieved through a one-pot process. [] The process starts with the reaction of 8-bromo-3-methylxanthine and 1-bromo-2-butyne. Without any purification of the resulting product, 2-chloro-4-methylquinazoline is added directly to the reaction mixture. This leads to the formation of 8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then isolated through filtration. []
The primary application of 8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, as highlighted in the abstracts, is its use as a key intermediate in the synthesis of Linagliptin. [] The simplified one-pot synthesis method contributes to a higher yield of this intermediate, ultimately leading to a more efficient production of Linagliptin.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7